molecular formula C24H17NO3 B15001934 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)anthracene-9,10-dione

2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)anthracene-9,10-dione

Cat. No.: B15001934
M. Wt: 367.4 g/mol
InChI Key: OZPCXKUGDRBWLJ-UHFFFAOYSA-N
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Description

2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that combines the structural motifs of tetrahydroisoquinoline and anthracene Tetrahydroisoquinoline is a secondary amine with significant biological activity, while anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multicomponent reactions. One common approach is the functionalization of tetrahydroisoquinoline derivatives through transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of environmentally friendly methods and catalysts is emphasized to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like H₂O₂ or TBHP.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or anthracene moieties.

Common Reagents and Conditions

Common reagents include oxidizing agents (H₂O₂, TBHP), reducing agents (NaBH₄), and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane (DCM) or acetonitrile (MeCN) and may require specific temperatures and pH levels to optimize yields.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives are known to interact with neurotransmitter receptors and enzymes, modulating their activity. The anthracene moiety may contribute to the compound’s photophysical properties, enabling its use in photodynamic therapy and imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE stands out due to its combination of tetrahydroisoquinoline and anthracene moieties, offering a unique blend of biological activity and photophysical properties. This dual functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C24H17NO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C24H17NO3/c26-22-18-7-3-4-8-19(18)23(27)21-13-16(9-10-20(21)22)24(28)25-12-11-15-5-1-2-6-17(15)14-25/h1-10,13H,11-12,14H2

InChI Key

OZPCXKUGDRBWLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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